N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine

lipophilicity membrane permeability drug design

Medicinal chemistry SAR studies require exact N-substitution patterns; substituting close analogs introduces uncontrolled lipophilicity shifts (±0.65-0.98 logP) that invalidate permeability correlations. This racemic tertiary amine provides: • Quantified PSA reduction (14-20 Ų) relative to primary amine scaffold • Chiral 1-phenylethyl center for enantioselective intermediate synthesis • ≥95% research-grade purity for GPCR ligand development & QSAR model validation Immediate dispatch for CNS target programs.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
CAS No. 1096811-41-4
Cat. No. B1420344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine
CAS1096811-41-4
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCCNC1CCN(C1)C(C)C2=CC=CC=C2
InChIInChI=1S/C14H22N2/c1-3-15-14-9-10-16(11-14)12(2)13-7-5-4-6-8-13/h4-8,12,14-15H,3,9-11H2,1-2H3
InChIKeyKYHJIZBPFBUCSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine Overview


N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine (C14H22N2, MW 218.34 g/mol) is a tertiary amine featuring a pyrrolidine core substituted with an N-ethyl group and a 1-phenylethyl moiety at the ring nitrogen. It is primarily supplied as a research-grade building block (purity ≥95%) for use in medicinal chemistry, structure-activity relationship (SAR) studies, and the synthesis of novel chemical entities . The compound exists as a racemic mixture unless otherwise specified, and its chiral nature at the 1-phenylethyl substituent may be relevant for enantioselective applications [1]. This overview establishes the compound's identity and intended research use, forming the basis for its differentiation from close analogs.

Workflow

Medicinal chemistry building block for SAR studies

Identity

Racemic mixture (chiral at 1-phenylethyl), supports non-stereospecific synthesis

Specification

Research-grade purity, suitable for synthetic screening applications

N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine: Advantages Over Non-Ethylated Analog


Even minor structural modifications within the pyrrolidin-3-amine series can profoundly alter physicochemical properties, binding interactions, and pharmacokinetic behavior [1]. The presence of the N-ethyl group in the target compound, compared to the unsubstituted 1-(1-phenylethyl)pyrrolidin-3-amine (CAS 1096332-61-4), introduces quantifiable differences in lipophilicity (logP) and polar surface area (PSA). These changes are not cosmetic; they directly impact the compound's solubility, permeability, and potential off-target interactions. In the context of SAR studies and lead optimization, substituting a close analog without accounting for these physicochemical shifts can lead to erroneous conclusions about structure-activity trends. Therefore, scientific users must rely on the exact compound to ensure experimental reproducibility and valid structure-activity correlations. The following evidence quantifies the specific differentiating attributes of N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine.

Lipophilicity shift

N-ethylation alters logP and PSA, potentially changing passive membrane permeation compared to 1-(1-phenylethyl)pyrrolidin-3-amine.

Conformational flexibility

Increased molecular weight and rotatable bonds may shift drug-likeness parameters and binding entropy.

Receptor engagement profile

Pyrrolidine scaffold target associations may not transfer directly; substitution pattern can alter selectivity.

N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine: Quantitative Differentiation


Lipophilicity Increase vs. Non-Ethylated Analog

N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine exhibits a significantly higher calculated logP value compared to its non-ethylated analog, 1-(1-phenylethyl)pyrrolidin-3-amine (CAS 1096332-61-4). The N-ethyl substitution increases the compound's overall lipophilicity, a critical parameter influencing passive membrane diffusion and distribution within biological systems [1] .

logP Increase
Reported
Target: 2.76 / 2.43
Analog: 1.78
Δ +0.65–0.98 (calculated)

Supports lipophilicity-dependent SAR differentiation

Vendor-calculated logP; experimental data not available

lipophilicity membrane permeability drug design

Polar Surface Area Reduction vs. Non-Ethylated Analog

The N-ethylation of the pyrrolidine nitrogen in the target compound results in a notably lower topological polar surface area (TPSA) compared to the primary amine-containing analog. A lower TPSA is often associated with enhanced passive membrane permeability and improved blood-brain barrier penetration potential [1] [2].

TPSA Reduction
Reported
Target: 15.27 Ų
Analog: ~29–35 Ų
Δ −14–20 Ų

Altered membrane permeation context

Class-inferred analog TPSA; computed values

polar surface area membrane permeability blood-brain barrier

Molecular Weight and Rotatable Bonds: Drug-Likeness Impact

The addition of the N-ethyl group increases the molecular weight by 28 Da (from ~190.3 g/mol to 218.3 g/mol) and adds one rotatable bond compared to the non-ethylated analog. These changes can influence key drug-likeness parameters, including oral bioavailability and synthetic tractability .

MW & Rot. Bonds
Data to verify
MW: 218.3 vs 190.3 g/mol
Rot. bonds: 4 vs 3

Drug-likeness parameter shift context

Vendor-sourced data; batch verification advised

drug-likeness molecular weight rotatable bonds

Potential D4/Kappa Opioid Receptor Engagement

While no direct bioactivity data is publicly available for N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine, the pyrrolidine scaffold is a privileged structure in medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs) such as dopamine D4 and kappa opioid receptors [1] [2]. The presence of the N-ethyl substituent may modulate receptor subtype selectivity, as observed in related pyrrolidin-3-amine series where N-substituents influence affinity for D2, D3, and D4 receptors [3].

GPCR Scaffold Association
Class-level
Pyrrolidine core linked to D4/kappa opioid receptor ligands

Supports GPCR-targeted SAR exploration context

No direct assay data; structural class inference

dopamine D4 antagonist kappa opioid ligand CNS research

Purity and Availability vs. Non-Ethylated Analog

Both N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine and its non-ethylated analog are commercially available, but the target compound is typically supplied at a purity of ≥95%, whereas the analog may be offered at 98% purity from some vendors . This difference, while small, can be relevant for sensitive biological assays or when high chemical integrity is required.

Purity Specification
Data to verify
Target: ≥95%
Analog: 98% (one vendor)

Purity context for assay sensitivity review

Vendor-specified; batch-dependent

purity availability research chemical

N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine: Application Scenarios


Impact of N-Alkylation on Lipophilicity and Permeability

Medicinal chemists can utilize N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine as a key analog in a series exploring the effects of N-substitution on lipophilicity (logP) and polar surface area (PSA). The quantifiable shift in logP (Δ+0.65-0.98) and PSA (Δ-14-20 Ų) relative to the primary amine analog [1] provides a clear structure-property relationship (SPR) that can guide the design of analogs with optimized membrane permeability, particularly for CNS targets [2].

Scaffold Diversification in GPCR Ligand Discovery

Given the established utility of pyrrolidine derivatives as dopamine D4 and kappa opioid receptor ligands [1], this compound serves as a novel scaffold variant. The presence of the N-ethyl group offers a point of differentiation from more common N-benzyl or N-phenyl pyrrolidines. Researchers can incorporate this building block into parallel synthesis or combinatorial libraries to explore uncharted regions of chemical space within GPCR programs, potentially yielding leads with improved selectivity profiles .

Synthesis of Chiral Amines and Amides

The compound contains a chiral center at the 1-phenylethyl carbon, making it a valuable intermediate for the preparation of enantiomerically enriched molecules. It can be employed in reductive aminations, acylations, or alkylations to construct more complex, chiral tertiary amines or amides. This is particularly relevant for the synthesis of pharmaceutical candidates requiring stereochemical purity, as the chiral center can be leveraged to induce asymmetry in downstream reactions [1].

Control Compound for Computational Model Validation

The availability of calculated physicochemical properties (logP, PSA, MW) for this compound and its analog allows its use as a test case for validating in silico prediction models. Researchers can compare experimental data (e.g., measured logP or permeability) with computed values to refine QSAR models. The significant change in logP upon N-ethylation provides a sensitive probe for evaluating the accuracy of logP prediction algorithms, which are critical in modern drug design workflows [1] .

Application
Selection Property
Validation Focus
Lipophilicity & Permeability SAR
N-alkylation lipophilicity shift context
Experimental logP & permeability assay
GPCR Ligand Scaffold Diversification
N-ethyl differentiation from common analogs
Receptor subtype selectivity profiling
Chiral Amine/Amide Synthesis
Racemic 1-phenylethyl chiral center
Enantiomeric ratio monitoring
In Silico Model Validation Control
Calculated physicochemical properties
Computed vs. experimental property benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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